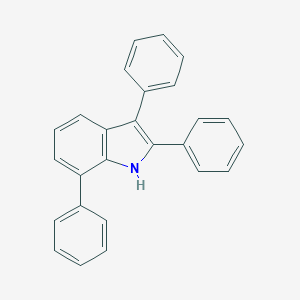
2,3,7-Triphenyl-1H-indole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3,7-Triphenyl-1H-indole is a heterocyclic organic compound that has been widely studied for its potential applications in various fields. Its unique structure and chemical properties have led to its use in scientific research, particularly in the study of biological processes and mechanisms. In
作用機序
The mechanism of action of 2,3,7-Triphenyl-1H-indole is not fully understood. However, it is believed to act through a variety of mechanisms, including:
1. Inhibition of Enzymes: 2,3,7-Triphenyl-1H-indole has been shown to inhibit the activity of various enzymes, including protein kinases and topoisomerases.
2. DNA Intercalation: 2,3,7-Triphenyl-1H-indole has been shown to intercalate into DNA, which can lead to DNA damage and cell death.
3. Oxidative Stress: 2,3,7-Triphenyl-1H-indole has been shown to have antioxidant properties, which can protect against oxidative stress-induced damage.
生化学的および生理学的効果
The biochemical and physiological effects of 2,3,7-Triphenyl-1H-indole have been studied in various cell lines and animal models. Some of the reported effects include:
1. Anti-cancer Properties: 2,3,7-Triphenyl-1H-indole has been shown to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.
2. Neuroprotective Effects: 2,3,7-Triphenyl-1H-indole has been shown to protect against oxidative stress-induced neuronal damage and to improve cognitive function in animal models of neurodegenerative diseases.
3. Anti-inflammatory Properties: 2,3,7-Triphenyl-1H-indole has been shown to have anti-inflammatory properties, which can reduce inflammation and tissue damage in various disease models.
実験室実験の利点と制限
The use of 2,3,7-Triphenyl-1H-indole in scientific research has several advantages and limitations. Some of the advantages include:
1. Well-established
将来の方向性
There are several future directions for research on 2,3,7-Triphenyl-1H-indole. Some of the areas that warrant further investigation include:
1. Structure-Activity Relationship Studies: Further studies on the structure-activity relationship of 2,3,7-Triphenyl-1H-indole can help to identify analogs with improved pharmacological properties.
2. Mechanistic Studies: Further studies on the mechanism of action of 2,3,7-Triphenyl-1H-indole can help to elucidate its biological effects and identify potential targets for drug development.
3. In vivo Studies: Further studies on the in vivo pharmacokinetics and pharmacodynamics of 2,3,7-Triphenyl-1H-indole can help to determine its potential therapeutic applications and identify any potential toxicity concerns.
Conclusion:
In conclusion, 2,3,7-Triphenyl-1H-indole is a heterocyclic organic compound that has been widely studied for its potential applications in various fields of scientific research. Its unique chemical structure and properties make it an attractive candidate for the study of biological processes and mechanisms. Further research is needed to fully elucidate the mechanism of action of 2,3,7-Triphenyl-1H-indole and to determine its potential therapeutic applications.
合成法
The synthesis of 2,3,7-Triphenyl-1H-indole has been well-established, and various modifications to the reaction conditions have been reported in the literature.
2. Unique Chemical Properties: The unique chemical structure and properties of 2,3,7-Triphenyl-1H-indole make it an attractive candidate for the study of biological processes and mechanisms.
3. Potential Therapeutic Applications: 2,3,7-Triphenyl-1H-indole has shown promise as a potential lead compound for the development of new drugs.
Some of the limitations of using 2,3,7-Triphenyl-1H-indole in lab experiments include:
1. Limited Bioavailability: 2,3,7-Triphenyl-1H-indole has limited bioavailability, which can limit its effectiveness in vivo.
2. Lack of Selectivity: 2,3,7-Triphenyl-1H-indole has been shown to have limited selectivity for specific targets, which can lead to off-target effects.
3. Potential Toxicity: The potential toxicity of 2,3,7-Triphenyl-1H-indole has not been fully characterized, which can limit its use in certain applications.
科学的研究の応用
2,3,7-Triphenyl-1H-indole has been widely studied for its potential applications in various fields of scientific research. In particular, its unique chemical structure and properties make it an attractive candidate for the study of biological processes and mechanisms. Some of the areas where this compound has been studied include:
1. Drug Discovery: 2,3,7-Triphenyl-1H-indole has been investigated as a potential lead compound for the development of new drugs. Its chemical structure has been modified to create analogs with improved pharmacological properties, such as increased potency and selectivity.
2. Cancer Research: 2,3,7-Triphenyl-1H-indole has been shown to have anti-cancer properties. It has been studied in vitro and in vivo for its ability to inhibit cancer cell proliferation and induce apoptosis.
3. Neurodegenerative Diseases: 2,3,7-Triphenyl-1H-indole has been investigated for its potential neuroprotective effects. It has been shown to have antioxidant properties and to protect against oxidative stress-induced neuronal damage.
特性
CAS番号 |
1247-96-7 |
|---|---|
製品名 |
2,3,7-Triphenyl-1H-indole |
分子式 |
C26H19N |
分子量 |
345.4 g/mol |
IUPAC名 |
2,3,7-triphenyl-1H-indole |
InChI |
InChI=1S/C26H19N/c1-4-11-19(12-5-1)22-17-10-18-23-24(20-13-6-2-7-14-20)25(27-26(22)23)21-15-8-3-9-16-21/h1-18,27H |
InChIキー |
YTVWMYIAUIKCCS-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC=CC3=C2NC(=C3C4=CC=CC=C4)C5=CC=CC=C5 |
正規SMILES |
C1=CC=C(C=C1)C2=CC=CC3=C2NC(=C3C4=CC=CC=C4)C5=CC=CC=C5 |
同義語 |
2,3,7-Triphenyl-1H-indole |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



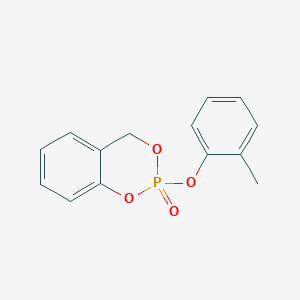
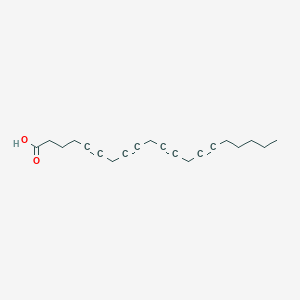
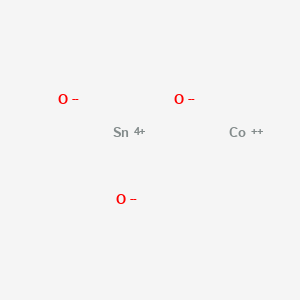
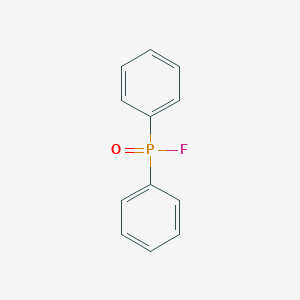
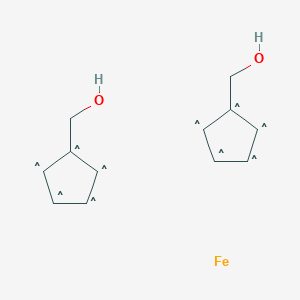
![2,4,5-Trioxa-1,3-dialuminabicyclo[1.1.1]pentane](/img/structure/B72845.png)
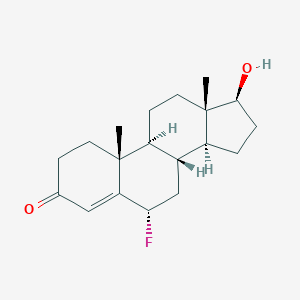
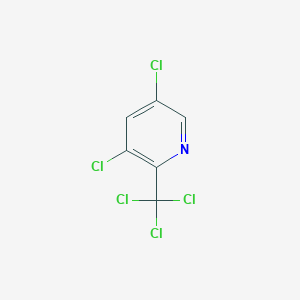
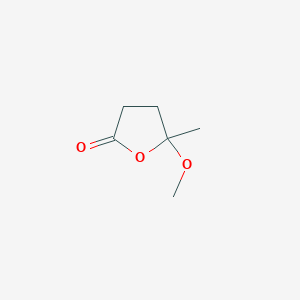
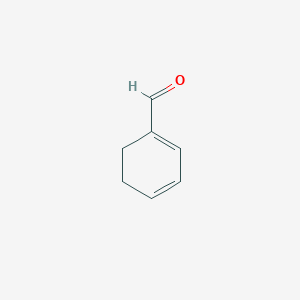
![2-Azaspiro[4.4]nonane-1,3-dione](/img/structure/B72857.png)
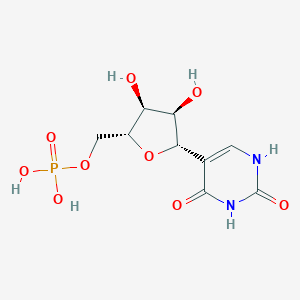
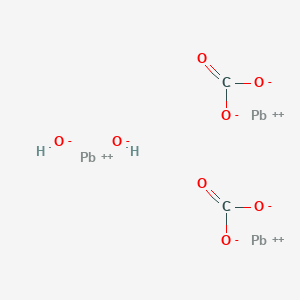
![1-[4-(4-Aminophenyl)phenyl]ethanone](/img/structure/B72862.png)